molecular formula C17H24BFO4 B13446541 Tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13446541
M. Wt: 322.2 g/mol
InChI Key: NFLVWPPVIQZWIW-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a tert-butyl benzoate backbone with a fluorine substituent at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials . The tert-butyl ester enhances steric bulk and lipophilicity, improving solubility in organic solvents and stability during storage .

Properties

Molecular Formula

C17H24BFO4

Molecular Weight

322.2 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3

InChI Key

NFLVWPPVIQZWIW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the reaction of 4-fluoro-3-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester group to a palladium catalyst. This is followed by the coupling of the aryl group with an aryl halide, resulting in the formation of a biaryl compound. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Positions (Fluoro/Boronate) Key Properties Reference(s)
Tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-F, 3-Boronate High steric bulk from tert-butyl; fluorine enhances electrophilicity at the boronate site. Used in radiochemistry and medicinal chemistry .
Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-F, 3-Boronate Methyl ester reduces steric hindrance, increasing reactivity in coupling but decreasing stability. Applied in fluorescence probes for H₂O₂ detection .
tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-F, 5-Boronate, 2-Cl Chlorine introduces electron-withdrawing effects, potentially accelerating coupling but risking side reactions. Structural isomerism alters regioselectivity in synthesis .
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-F, 2-Boronate Boronate at 2-position creates steric clash with tert-butyl, reducing coupling efficiency. Demonstrates positional sensitivity in catalytic applications .
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate Boronate on aliphatic chain Aliphatic boronate exhibits lower conjugation stability; used in photoredox-catalyzed cyclobutane synthesis .

Stability and Reactivity

  • Steric Effects : The tert-butyl group in the target compound slows hydrolysis of the boronate ester compared to methyl analogs, enhancing shelf life . However, excessive bulk (e.g., in tert-butyl 4-fluoro-2-boronate benzoate) can hinder catalytic access to the boronate in cross-couplings .
  • Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the boronate, increasing electrophilicity and accelerating transmetalation in Suzuki reactions. Chlorine analogs (e.g., 2-chloro-4-fluoro derivatives) further amplify this effect but may promote undesired side reactions .
  • Synthetic Accessibility: The target compound is synthesized via multi-step procedures involving bromo/thiol intermediates (e.g., 4-bromobenzenethiol in ), whereas aliphatic boronates like tert-butyl 3-boronate butanoate are prepared in one step from unsaturated esters .

Biological Activity

Tert-butyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H30BFO3
  • Molecular Weight : 352.33 g/mol
  • CAS Number : 2377611-08-8

The presence of the fluorine atom and the dioxaborolane moiety contributes to its reactivity and potential biological applications.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to this compound. For instance:

  • A related compound exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Activity

Research has indicated that certain derivatives of this compound may possess anticancer properties:

  • In vitro studies demonstrated that a structurally similar compound showed potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM . This suggests a selective toxicity towards cancer cells compared to normal cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:

  • One study reported moderate exposure in Sprague-Dawley rats with a maximum concentration (Cmax) of 592 ± 62 mg/mL after administration .
  • Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg), demonstrating potential for therapeutic use without significant adverse effects.

Synthesis and Application in Drug Development

A notable case involved the synthesis of this compound as part of a series aimed at developing new antimicrobial agents. The synthesis was achieved through a multi-step process involving key intermediates that facilitated the incorporation of the dioxaborolane moiety .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureWeak activity against MRSA; potential anticancer activity
Tert-butyl 2-fluoro-4-(dioxaborolan)benzoateSimilar structureModerate antibacterial activity
Other dioxaborolane derivativesVariesDiverse biological activities

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This compound is a boronic ester derivative, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. Its tert-butyl ester group enhances steric protection, reducing undesired side reactions during coupling . Methodologically, it is used under palladium catalysis (e.g., Pd(dba)₃) with ligands like SPhos, typically in anhydrous THF at 60°C for 18 hours . The fluorine substituent at the 4-position can influence electronic effects in subsequent reactions, such as directing electrophilic substitution or modulating solubility .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and heat due to its boronate ester and tert-butyl groups. Store at 0–6°C under inert gas (N₂/Ar) in airtight containers. Analytical monitoring via TLC (silica gel, hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) is recommended to detect hydrolysis or protodeboronation byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identify the tert-butyl singlet (~1.3 ppm) and aromatic protons influenced by the electron-withdrawing fluorine (e.g., deshielded signals near 7–8 ppm) .
  • HRMS (ESI-) : Confirm molecular weight (e.g., [M+H]+ at m/z 422.1962) .
  • IR Spectroscopy : Detect ester carbonyl (~1720 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when low coupling yields occur with this boronate?

Low yields often stem from protodeboronation or catalyst deactivation . Mitigation strategies include:

  • Ligand screening : Bulky ligands like XPhos improve steric protection of the palladium center.
  • Base optimization : Potassium phosphate (K₃PO₄) minimizes boronate hydrolysis compared to stronger bases .
  • Temperature control : Lower temperatures (40–50°C) reduce side reactions while maintaining catalytic activity. Validate reaction progress via GC-MS or 19F NMR to track fluorine-containing intermediates .

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

The 4-fluoro and 3-boronate substituents create electronic asymmetry, favoring coupling at the boronate site. However, steric hindrance from the tert-butyl group may reduce reactivity. To enhance regioselectivity:

  • Use microwave-assisted synthesis to accelerate kinetics and favor the thermodynamically preferred product.
  • Introduce directing groups (e.g., pyridyl) on coupling partners to coordinate with the catalyst and steer reactivity . Computational modeling (DFT) can predict transition-state geometries and guide substrate design .

Q. How can competing side reactions (e.g., ester hydrolysis) be minimized during derivatization?

The tert-butyl ester is prone to acid-catalyzed hydrolysis. Prevent degradation by:

  • Employing scavengers (e.g., molecular sieves) to sequester water.
  • Using aprotic solvents (e.g., DMF, THF) with controlled pH (neutral to slightly basic).
  • Monitoring reaction progress in real-time via in-situ FTIR to detect ester carbonyl loss .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for similar boronate esters?

Variability often arises from differences in:

  • Catalyst batch purity : Pd(0) catalysts degrade over time; use fresh batches or stabilize with ligands.
  • Substrate ratios : Excess boronate (1.2–1.5 eq.) compensates for protodeboronation .
  • Solvent dryness : Residual water in THF reduces yields by >20% . Cross-validate protocols with control experiments using literature benchmarks (e.g., tert-butyl phenylcarbamates as reference) .

Q. What analytical methods distinguish between ortho/para isomers in cross-coupled products?

Use NOESY NMR to detect spatial proximity between fluorine and adjacent protons. For example, coupling at the para position would show NOE correlations between the fluorine and tert-butyl group, absent in ortho products . X-ray crystallography provides definitive structural confirmation, as seen in related carbamate derivatives .

Advanced Applications in Materials Science

Q. How does the fluorine substituent influence electronic properties in polymer or sensor applications?

The electron-withdrawing fluorine enhances charge-transfer efficiency in conjugated polymers, as demonstrated in fluorescent sensors for nitroaromatics . In optoelectronic devices, fluorinated aryl boronate esters improve thermal stability (TGA data shows decomposition >250°C) .

Q. What strategies enable the synthesis of enantiomerically pure derivatives for chiral catalyst design?

Chiral resolution can be achieved via:

  • Chiral HPLC using cellulose-based columns.
  • Asymmetric Suzuki coupling with chiral palladium complexes (e.g., BINAP-Pd).
  • Enzymatic esterification to selectively modify the tert-butyl group .

Methodological Innovations

Q. Can computational tools predict the reactivity of this compound in novel reaction systems?

Yes. Density Functional Theory (DFT) calculates activation energies for cross-coupling steps, identifying favorable transition states. For example, the boron-oxygen bond dissociation energy (~85 kcal/mol) indicates stability under mild conditions . Machine learning models trained on boronate reaction datasets can also predict optimal solvent/base combinations .

Q. What protocols enable scalable synthesis while maintaining purity?

  • Continuous flow chemistry : Reduces reaction time from hours to minutes and improves reproducibility.
  • Crystallization optimization : Use mixed solvents (hexane/EtOAc) to isolate high-purity crystals (>99% by HPLC) .
  • Quality control : Implement ICP-MS to detect residual palladium (<10 ppm) in final products .

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